tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate: is a synthetic organic compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, a methylamino group, and an oxazepane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-oxazepane-4-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Oxidized oxazepane derivatives.
Reduction: Reduced oxazepane derivatives.
Substitution: Substituted oxazepane derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme involved in disease progression.
Comparison with Similar Compounds
tert-Butyl 4-oxazepane-4-carboxylate: A precursor in the synthesis of tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate.
Methyl 6-(methylamino)-1,4-oxazepane-4-carboxylate: A structurally similar compound with a methyl group instead of a tert-butyl group.
tert-Butyl 6-(amino)-1,4-oxazepane-4-carboxylate: A compound with an amino group instead of a methylamino group.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1374243-36-3 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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